(2Z)-2-[(3-chloro-4-methylphenyl)imino]-8-methoxy-N-(6-methylpyridin-2-yl)-2H-chromene-3-carboxamide (2Z)-2-[(3-chloro-4-methylphenyl)imino]-8-methoxy-N-(6-methylpyridin-2-yl)-2H-chromene-3-carboxamide
Brand Name: Vulcanchem
CAS No.: 1327178-61-9
VCID: VC4827155
InChI: InChI=1S/C24H20ClN3O3/c1-14-10-11-17(13-19(14)25)27-24-18(23(29)28-21-9-4-6-15(2)26-21)12-16-7-5-8-20(30-3)22(16)31-24/h4-13H,1-3H3,(H,26,28,29)
SMILES: CC1=C(C=C(C=C1)N=C2C(=CC3=C(O2)C(=CC=C3)OC)C(=O)NC4=CC=CC(=N4)C)Cl
Molecular Formula: C24H20ClN3O3
Molecular Weight: 433.89

(2Z)-2-[(3-chloro-4-methylphenyl)imino]-8-methoxy-N-(6-methylpyridin-2-yl)-2H-chromene-3-carboxamide

CAS No.: 1327178-61-9

Cat. No.: VC4827155

Molecular Formula: C24H20ClN3O3

Molecular Weight: 433.89

* For research use only. Not for human or veterinary use.

(2Z)-2-[(3-chloro-4-methylphenyl)imino]-8-methoxy-N-(6-methylpyridin-2-yl)-2H-chromene-3-carboxamide - 1327178-61-9

Specification

CAS No. 1327178-61-9
Molecular Formula C24H20ClN3O3
Molecular Weight 433.89
IUPAC Name 2-(3-chloro-4-methylphenyl)imino-8-methoxy-N-(6-methylpyridin-2-yl)chromene-3-carboxamide
Standard InChI InChI=1S/C24H20ClN3O3/c1-14-10-11-17(13-19(14)25)27-24-18(23(29)28-21-9-4-6-15(2)26-21)12-16-7-5-8-20(30-3)22(16)31-24/h4-13H,1-3H3,(H,26,28,29)
Standard InChI Key HCBWXUPCCIBECY-PNHLSOANSA-N
SMILES CC1=C(C=C(C=C1)N=C2C(=CC3=C(O2)C(=CC=C3)OC)C(=O)NC4=CC=CC(=N4)C)Cl

Introduction

The compound (2Z)-2-[(3-chloro-4-methylphenyl)imino]-8-methoxy-N-(6-methylpyridin-2-yl)-2H-chromene-3-carboxamide is a derivative of the chromene class, specifically coumarin-based, with significant potential in pharmaceutical applications. Chromene derivatives are widely studied for their biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article provides an in-depth analysis of the compound's structure, properties, and potential applications.

Synthesis

The synthesis of this compound likely involves:

  • Coupling of a chromene derivative with a chloro-substituted aromatic amine.

  • Functionalization with a pyridine-based amide group.

  • Methoxylation at position 8 of the chromene ring.

Such coumarin derivatives are typically synthesized via multi-step reactions involving Knoevenagel condensation followed by amide coupling reactions .

Structural Analysis

Structural studies on related compounds reveal:

  • Bond Lengths: The C=O bond in the carboxamide group and C=N bond in the imino group show typical lengths (~1.23 Å and ~1.28 Å, respectively), indicating conjugation within the chromene ring system.

  • Planarity: The dihedral angles between substituent groups and the chromene plane are minimal (<10°), ensuring stability through π–π interactions .

Table 2: Comparative Bond Lengths in Coumarin Derivatives

Bond TypeLength (Å)
C=O (Carboxamide)~1.23
C=N (Imino)~1.28
C-O (Methoxy)~1.36

Biological Significance

Coumarin derivatives are known for their diverse biological activities:

  • Anticancer Potential: Chromene-based compounds have shown antiproliferative effects against various cancer cell lines due to their ability to inhibit enzymes like topoisomerase or induce apoptosis .

  • Anti-inflammatory Activity: The presence of carboxamide groups enhances binding to inflammatory mediators such as cyclooxygenase enzymes .

  • Antimicrobial Properties: Substituents like chloro and methoxy groups improve lipophilicity, facilitating better interaction with microbial membranes .

Applications and Future Directions

This compound is a promising candidate for drug development due to its structural versatility and biological activity:

  • Drug Design: The combination of hydrophobic (chloro/methyl) and hydrophilic (carboxamide) functionalities makes it suitable for modifications targeting specific enzymes or receptors.

  • Molecular Docking Studies: Computational studies could further elucidate its binding affinity for targets like COX-2 or 5-lipoxygenase enzymes.

Table 3: Binding Affinity Predictions for Related Compounds

Target EnzymeBinding Energy (kcal/mol)Inhibition Constant (Ki)
COX-2-8.5~800 nM
5-Lipoxygenase-9.0~240 nM

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